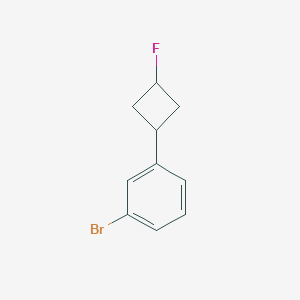

![molecular formula C12H14F4N2 B1449643 1-{[3-Fluoro-5-(trifluorométhyl)phényl]méthyl}pipérazine CAS No. 1545452-71-8](/img/structure/B1449643.png)

1-{[3-Fluoro-5-(trifluorométhyl)phényl]méthyl}pipérazine

Vue d'ensemble

Description

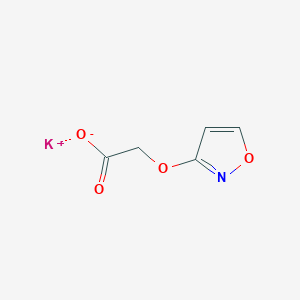

“1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine” is a chemical compound with the molecular formula C12H15F3N2 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine” consists of a piperazine ring attached to a phenyl ring via a methylene bridge. The phenyl ring carries a trifluoromethyl group at the 3-position and a fluorine atom at the 5-position .

Physical and Chemical Properties Analysis

The compound “1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine” has a molecular weight of 244.26 . More detailed physical and chemical properties are not available in the searched data.

Applications De Recherche Scientifique

Recherche neuropharmacologique

Le TFMPP est connu pour présenter certains effets pharmacologiques similaires à ceux de la 3,4-méthylènedioxyméthamphétamine (MDMA), tels que la modification de la thermorégulation et les effets cardiovasculaires . Il a été utilisé dans des études neuropharmacologiques pour comprendre les réponses comportementales et physiologiques liées à la libération de sérotonine, ce qui est important dans la recherche de traitements pour les troubles neurologiques.

Intermédiaire de synthèse chimique

En tant qu'intermédiaire de synthèse chimique, le TFMPP est utilisé dans la production de divers composés chimiques. Sa structure permet des modifications régiosélectives, ce qui le rend précieux dans la synthèse de molécules complexes pour les produits pharmaceutiques et les agrochimiques .

Étude des effets hallucinogènes

Les effets hallucinogènes du TFMPP ont été étudiés chez l'homme et l'animal. Ces recherches sont importantes pour comprendre les mécanismes de l'hallucination et pourraient conduire au développement de nouveaux agents thérapeutiques pour les affections psychiatriques .

Chimie analytique

En chimie analytique, le TFMPP peut être utilisé comme composé de référence pour la spectrométrie de masse et d'autres techniques analytiques afin d'identifier et de quantifier les substances contenues dans un échantillon .

Amélioration de la puissance des médicaments

Le groupe trifluorométhyle du TFMPP s'est avéré améliorer la puissance des médicaments en renforçant les interactions avec les cibles biologiques. Cette propriété est particulièrement utile dans la conception de médicaments plus efficaces à des doses plus faibles .

Utilisations légales et illicites

Le TFMPP a été examiné pour ses utilisations légales et illicites, en particulier dans le contexte de l'abus de substances. La compréhension de ses effets aide à formuler des politiques et des mesures pour contrôler sa mauvaise utilisation .

Mécanisme D'action

The mechanism of action of “1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine” is not specified in the searched data. The biological activities of similar compounds are often attributed to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .

Analyse Biochimique

Biochemical Properties

1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with serotonin receptors, particularly the 5-HT1A, 5-HT1B, and 5-HT2C receptors . These interactions are primarily agonistic, meaning that 1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine binds to these receptors and activates them, leading to downstream signaling effects.

Cellular Effects

The effects of 1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter thermoregulation and produce anxiety-like responses in animal models . Additionally, 1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine affects the cardiovascular system, albeit weakly, and can induce changes in locomotor activity and behavioral responses .

Molecular Mechanism

At the molecular level, 1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine exerts its effects through specific binding interactions with biomolecules. It functions as a full agonist at serotonin receptors, except for the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . This binding leads to the activation of downstream signaling cascades, resulting in changes in gene expression and cellular responses. The compound also influences the release of neurotransmitters such as serotonin, further modulating cellular activity .

Temporal Effects in Laboratory Settings

The temporal effects of 1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been shown to maintain its stability under controlled conditions, with minimal degradation observed . Long-term exposure to 1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine can lead to sustained changes in cellular function, including alterations in circadian rhythms and behavioral patterns .

Dosage Effects in Animal Models

The effects of 1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine vary with different dosages in animal models. At lower doses, the compound exhibits anxiolytic and anti-aggressive effects, while higher doses can induce hyperthermia, respiratory depression, and interference with the circadian system . Toxic or adverse effects, such as seizures and cardiovascular disturbances, have been observed at high doses, highlighting the importance of dosage regulation in experimental settings .

Metabolic Pathways

1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP2D6, CYP1A2, and CYP3A4 . These metabolic processes result in the formation of various metabolites, which can influence the overall pharmacokinetic profile of the compound.

Transport and Distribution

The transport and distribution of 1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it is distributed to various tissues, including the liver, kidneys, and lungs, where it can accumulate and exert localized effects.

Subcellular Localization

The subcellular localization of 1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with intracellular receptors and signaling molecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, further modulating its biochemical effects.

Propriétés

IUPAC Name |

1-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F4N2/c13-11-6-9(5-10(7-11)12(14,15)16)8-18-3-1-17-2-4-18/h5-7,17H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWPMCOICDFRPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=CC(=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-amino-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1449572.png)

![(S)-Ethyl (7-amino-6,7,8,9-tetrahydro-pyrido-[1,2-a]indol-10-yl)acetate hydrochloride](/img/structure/B1449580.png)

![4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride](/img/structure/B1449581.png)

![disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1449583.png)